molecular formula C23H22ClN3O3S B2976118 4-chloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-51-0

4-chloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2976118
CAS No.: 393834-51-0
M. Wt: 455.96
InChI Key: NZELNRVWASQASC-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at the para-position and a sulfonamide-linked phenyl group. The sulfonamide bridge connects to a piperidine ring bearing a pyridin-3-yl substituent.

Properties

IUPAC Name

4-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S/c24-19-8-6-17(7-9-19)23(28)26-20-10-12-21(13-11-20)31(29,30)27-15-2-1-5-22(27)18-4-3-14-25-16-18/h3-4,6-14,16,22H,1-2,5,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZELNRVWASQASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of benzamides and incorporates piperidine and pyridine moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN3O3SC_{21}H_{26}ClN_{3}O_{3}S, with a molecular weight of approximately 436.0 g/mol. The structure includes a chloro group, a sulfonamide linkage, and a piperidine ring, contributing to its biological activity.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related study demonstrated that benzamide derivatives could inhibit RET kinase activity, which is crucial in various cancers. The synthesized compounds showed moderate to high potency in ELISA-based kinase assays, suggesting that they may serve as promising leads for cancer therapy .

2. Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. In studies evaluating the antibacterial efficacy of benzamide derivatives, it was found that many exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar antimicrobial properties due to its structural components .

3. Enzyme Inhibition

The compound's ability to inhibit enzymes has also been documented. Specifically, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated strong inhibition of urease activity, which is relevant for conditions like urinary tract infections and gastric ulcers .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

Study Focus Findings
Study ARET Kinase InhibitionCompounds inhibited RET kinase with IC50 values indicating moderate to high potency .
Study BAntimicrobial ActivityShowed effectiveness against Salmonella typhi and Bacillus subtilis with MIC values less than 50 µg/mL .
Study CEnzyme InhibitionStrong inhibition observed against urease; potential applications in treating related diseases .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The sulfonamide group may facilitate binding to kinase domains, inhibiting their activity.
  • Antimicrobial Mechanism : The piperidine ring may disrupt bacterial cell wall synthesis or function.
  • Enzyme Interaction : The compound likely binds to active sites on enzymes like AChE and urease, preventing substrate interaction.

Comparison with Similar Compounds

4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide

  • Structural Differences :
    • The benzamide nitrogen is substituted with a 3-methoxypropyl group and a chiral piperidine moiety (1-(2-phenylethyl) substitution) instead of the sulfonamide-linked phenyl group .
    • Lacks the pyridin-3-yl substituent present in the main compound.
  • The absence of a sulfonamide bridge might reduce metabolic stability compared to the main compound.

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

  • Structural Differences: Contains a methyl group at the benzamide’s meta-position and a pyridin-4-ylmethyl substituent on the phenyl ring . No sulfonamide or piperidine moieties.
  • Inferred Properties: The pyridin-4-ylmethyl group may alter electronic effects (vs. pyridin-3-yl in the main compound), influencing receptor binding orientation.

4-(Morpholine-4-sulfonyl)-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide

  • Structural Differences :
    • Replaces the chlorine atom with a morpholine sulfonyl group .
    • Retains the pyridin-3-yl-piperidine-sulfonamide motif.
  • Inferred Properties: The morpholine sulfonyl group introduces additional polarity, likely improving solubility compared to the chloro-substituted main compound. Dual sulfonamide groups may enhance metabolic stability but could increase molecular weight (570.68 g/mol vs.

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide

  • Structural Differences: Incorporates a pyridazinone ring and a 4-methoxyphenyl group instead of the pyridin-3-yl-piperidine system . Retains the piperidinylsulfonyl-benzamide core.
  • The methoxy group could enhance solubility relative to the main compound’s chloro substituent.

Imatinib Meta-methyl-piperazine Impurity

  • Structural Differences: Features a pyrimidinylamino group and a methylpiperazine substituent . Lacks sulfonamide linkages.
  • Inferred Properties :
    • The methylpiperazine group likely increases basicity, affecting ionization state and tissue distribution.
    • The absence of sulfonamide may reduce stability in acidic environments compared to the main compound.

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